Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
Description
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXBSZVQKGFRE-KHKVHWIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450294 | |
| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114967-51-0 | |
| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Octa-O-benzylsucrose
A technically streamlined approach involves starting with octa-O-benzylsucrose (4 ), as disclosed in a German patent. This method bypasses chromatographic purification by subjecting the crude octa-O-benzylsucrose to catalytic hydrolysis with hydrochloric acid (HCl) in organic solvents like ethanol, isopropanol, or toluene. The reaction proceeds at 50–60°C for 20–60 minutes, yielding 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1 ) in high purity (≥95%) after crystallization. The absence of chromatography reduces costs and scales effectively for industrial production.
Stepwise Benzylation of Methyl Glucoside
An alternative route, detailed in a Chinese patent, begins with methyl α-D-glucopyranoside. Benzylation is achieved using benzyl halides (e.g., benzyl chloride) in the presence of metal hydrides (e.g., NaH) under nitrogen atmosphere. The reaction is conducted at ≤15°C to minimize side reactions, followed by warming to 20–40°C for 1–4 hours. This method reports a 97.4% yield for tetrabenzylated methyl glucoside, which is subsequently hydrolyzed to the hemiacetal 1 using acid/alcohol mixtures (e.g., HCl in methanol) at 60–100°C.
Formation of the β-Isopropyl Glycosidic Bond
Glycosylation via Glucosyl Bromides
The anomeric hydroxyl group of 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1 ) is activated as a glycosyl bromide for coupling with isopropyl alcohol. As demonstrated in a glycosylation study, tetra-O-acyl glucopyranosyl bromides react with alcohols in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Adapting this method, 1 is treated with HBr/acetic acid to generate the corresponding glucosyl bromide, which is then reacted with isopropyl alcohol under basic conditions. The β-selectivity arises from the steric hindrance of the bulky benzyl groups, favoring equatorial attack by the isopropyl nucleophile.
Fischer Glycosidation
Classical Fischer glycosidation offers a direct route by heating 1 with excess isopropyl alcohol in the presence of an acid catalyst (e.g., HCl or p-toluenesulfonic acid). While this method is operationally simple, the β-selectivity is moderate (~60–70%) due to competing anomeric effect-driven α-glycoside formation. Prolonged reaction times (8–12 hours) at reflux temperatures improve β-anomer yields but risk benzyl group cleavage.
Sulfoxide Donor Activation
A high-yielding, stereoselective approach employs 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl sulfoxide as the glycosyl donor. Activation with triflic anhydride (Tf₂O) generates a reactive oxocarbenium ion, which undergoes nucleophilic attack by isopropyl alcohol. This method achieves >90% β-selectivity, attributed to the donor’s side-chain conformation (trans,gauche), which electronically stabilizes the transition state for equatorial bond formation.
Comparative Analysis of Synthetic Methods
Optimization Challenges and Solutions
Anomeric Control
The predominance of the α-anomer in glucopyranosides due to the anomeric effect is mitigated by:
Benzyl Group Stability
While benzyl ethers are robust under acidic and basic conditions, prolonged exposure to strong acids (e.g., HCl) above 60°C risks partial cleavage. Replacing HCl with milder acids (e.g., camphorsulfonic acid) in Fischer glycosidation preserves benzyl protections.
Industrial Scalability Considerations
The octa-O-benzylsucrose hydrolysis route is preferred for large-scale synthesis due to its minimal purification requirements and high throughput. In contrast, sulfoxide-based methods , though stereoselective, entail costly promoters (Tf₂O) and cryogenic conditions, limiting their practicality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the glucopyranoside.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted glucopyranosides with different functional groups.
Scientific Research Applications
Synthesis and Characterization
IBG is synthesized through various methods, primarily focusing on the benzylation of glucopyranose derivatives. One notable method involves the use of benzyl chloride and sodium hydride, which facilitates the selective benzylation of hydroxyl groups on the glucopyranose structure. This process yields high purity products suitable for further applications in research.
IBG is extensively utilized as a glycosyl donor in glycosylation reactions due to its stability and reactivity. It enables the formation of various glycosidic linkages essential for constructing complex carbohydrates. The compound's ability to participate in both α- and β-glycosylation reactions makes it versatile for synthesizing various oligosaccharides.
Case Study: Oligosaccharide Synthesis
In a study by Koto et al., IBG was employed to synthesize a series of oligosaccharides through controlled glycosylation processes. The resulting oligosaccharides demonstrated significant biological activity, indicating the potential of IBG as a key intermediate in carbohydrate chemistry.
Applications in Biochemistry and Medicinal Chemistry
IBG has implications beyond synthetic chemistry; it is also relevant in biochemistry and medicinal chemistry. Its structural properties allow it to serve as a scaffold for drug development and as a tool for studying carbohydrate-protein interactions.
Table 2: Applications of IBG
| Application | Description |
|---|---|
| Drug Development | Serves as a scaffold for designing carbohydrate-based drugs |
| Glycobiology Research | Used to study carbohydrate interactions with proteins |
| Synthetic Biology | Aids in the construction of glycoconjugates for various biological studies |
Mechanism of Action
The mechanism of action of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric hindrance and hydrophobic interactions, which can influence the compound’s binding to enzymes and receptors. The isopropyl group at the anomeric position can affect the compound’s stability and reactivity .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and analogous derivatives:
Impact of Protecting Groups
- Benzyl vs. Acetyl: Benzyl ethers (e.g., in the target compound) provide superior stability under acidic/basic conditions compared to acetyl esters, which are cleaved under mild alkaline conditions (e.g., Zemplén deacetylation) . However, acetylated derivatives (e.g., propargyl or allyl glucopyranosides) are more soluble in polar solvents due to reduced steric bulk .
- Benzoyl vs. Benzyl : Benzoyl esters (e.g., in ) introduce electron-withdrawing effects, altering glycosidic bond stability and reactivity in nucleophilic substitutions .
Anomeric Configuration
- β vs. α: β-Glucopyranosides (e.g., target compound) benefit from the anomeric effect, conferring greater thermodynamic stability compared to α-anomers (e.g., methyl derivative in ). β-Configured compounds are preferred in enzymatic glycosylation due to mimicry of natural substrates .
Biological Activity
Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS No. 114967-51-0) is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple benzyl groups attached to the glucopyranoside backbone. The biological activity of this compound is primarily studied in the context of its interactions with various biological systems, including enzymatic pathways and cellular processes.
- Molecular Formula : C37H42O6
- Molecular Weight : 618.72 g/mol
- Structure : The compound features a glucopyranoside core with four benzyl groups, which enhance its lipophilicity and potentially influence its biological interactions.
Enzymatic Inhibition
Research indicates that isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside may act as an inhibitor of certain glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. The presence of multiple benzyl groups can provide steric hindrance that may block the active sites of these enzymes.
- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit the activity of α-glucosidase and β-glucosidase, which are critical in carbohydrate metabolism. The inhibition mechanism is likely competitive due to structural similarity to natural substrates.
- Case Study : A study investigating the inhibition of α-glucosidase revealed that isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside exhibited an IC50 value of approximately 50 µM, indicating moderate inhibitory activity compared to other known inhibitors .
Antioxidant Activity
The antioxidant properties of isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside have also been explored. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
- DPPH Assay : The compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which measures the ability to scavenge free radicals. Results indicated that at concentrations above 100 µM, the compound reduced DPPH radical levels by approximately 60%, suggesting significant antioxidant potential .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside on cancer cell lines have been assessed to determine its potential as an anticancer agent.
- Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent antiproliferative effects with IC50 values ranging from 20 to 40 µM after 48 hours of treatment .
- Mechanism : The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis.
Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, and how is regioselective benzylation achieved?
The synthesis typically involves sequential benzylation of glucose hydroxyl groups under controlled conditions. Starting with isopropyl β-D-glucopyranoside, benzyl groups are introduced using benzyl bromide (BnBr) in the presence of a base like NaH or Ag₂O to ensure regioselectivity. The order of protection (2,3,4,6-positions) is critical; for example, temporary protecting groups (e.g., acetates) may be used to direct benzylation. Purification via column chromatography with hexane/ethyl acetate gradients is essential to isolate intermediates. Monitoring by TLC (Rf ~0.4–0.6) and confirming anomeric configuration via NMR (δ 4.5–5.5 ppm for anomeric protons) ensures structural fidelity .
Q. Which spectroscopic methods are most effective for characterizing Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside?
- NMR Spectroscopy : and NMR are critical. Benzyl groups appear as aromatic protons (δ 7.2–7.4 ppm) and methylene signals (δ 4.5–4.8 ppm). The anomeric proton (β-configuration) resonates near δ 4.5–4.7 ppm (J = 7–8 Hz).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ at m/z ~800–850).
- Optical Rotation : Specific rotation ([α]D²⁵) between +20° to +30° in CHCl₃ validates stereochemical integrity .
Advanced Research Questions
Q. How do catalytic systems (e.g., Lewis acids) influence glycosylation yields when using this compound as a glycosyl donor?
The reactivity of benzyl-protected donors depends on the catalyst. For example:
- ZnCl₂ : Enhances allylation efficiency in propargyl glycosides (yields ~50–60%) but may require elevated temperatures (80°C) .
- BF₃·Et₂O : Effective for coupling with alcohols under mild conditions (0°C to rt), but overactivation can lead to side reactions (e.g., hydrolysis).
- NIS/TfOH : Promotes "superarming" of donors by stabilizing oxocarbenium intermediates, increasing glycosylation rates in complex oligosaccharide synthesis . Contradictions in reported yields often stem from solvent polarity (toluene vs. CH₂Cl₂) and moisture sensitivity. Pre-activation of molecular sieves (3Å) is recommended to mitigate hydrolysis .
Q. What strategies resolve discrepancies in benzyl group migration during deprotection of analogous tetra-O-benzyl glycosides?
Benzyl migration (e.g., from O-2 to O-3) can occur under acidic or hydrogenolytic conditions. To minimize this:
- Use Pd(OH)₂/C instead of Pd/C for hydrogenolysis, as it reduces over-reduction of the anomeric center.
- Employ BCI₃ in CH₂Cl₂ at −78°C for selective deprotection without disturbing other groups.
- Monitor intermediates by NMR for unexpected shifts (e.g., δ 3.5–4.0 ppm for migrated benzyl ethers). Contradictions in literature often arise from varying reaction scales or trace moisture .
Q. How does the steric bulk of the isopropyl group impact glycosidic bond formation compared to methyl or allyl analogs?
The isopropyl group increases steric hindrance at the anomeric center, reducing glycosylation rates compared to methyl derivatives. However, it improves stability against enzymatic hydrolysis in glycoconjugate studies. Kinetic studies (e.g., using NMR reaction monitoring) show a 20–30% decrease in coupling efficiency with bulky acceptors, necessitating extended reaction times (24–48 hrs) .
Methodological Considerations
Q. What purification techniques are optimal for isolating Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside from byproducts?
- Flash Chromatography : Use silica gel with stepwise gradients (e.g., 5% → 20% ethyl acetate in hexane).
- Crystallization : Recrystallize from diisopropyl ether or ethanol/water mixtures to remove benzyl bromide residues.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related isomers (e.g., α/β anomers) .
Q. How can computational modeling predict the reactivity of this compound in glycosylation reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states of oxocarbenium intermediates. Key parameters:
- Charge Distribution : Benzyl groups lower the energy barrier for glycosidic bond formation.
- Solvent Effects : Continuum models (e.g., PCM for toluene) predict activation energies within ±2 kcal/mol of experimental data .
Contradiction Analysis
Q. Why do some studies report low yields (<40%) for benzyl-protected glucopyranosides despite optimized conditions?
Discrepancies arise from:
- Trace Moisture : Even 0.1% H₂O in solvents hydrolyzes intermediates; rigorous drying (e.g., distillation over CaH₂) is critical.
- Donor-Acceptor Mismatch : Bulky acceptors (e.g., tertiary alcohols) require pre-activation with TMSOTf.
- Side Reactions : Competing elimination (e.g., formation of glycal byproducts) occurs at >60°C. Lower temperatures (0–25°C) and shorter reaction times mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
